molecular formula C21H16N2O2 B2788032 3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one CAS No. 338414-72-5

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one

Cat. No.: B2788032
CAS No.: 338414-72-5
M. Wt: 328.371
InChI Key: MMRDSTVCJDLTGG-LSDHQDQOSA-N
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Description

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one is an iminoindolin-2-one derivative characterized by a phenoxyphenyl substituent at the C3 position and a methyl group at the N1 position. Its molecular formula is C₂₀H₁₄N₂O₂, with a molecular weight of 314.34 g/mol .

Properties

IUPAC Name

1-methyl-3-(4-phenoxyphenyl)iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-23-19-10-6-5-9-18(19)20(21(23)24)22-15-11-13-17(14-12-15)25-16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRDSTVCJDLTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC4=CC=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one typically involves the condensation of 4-phenoxyaniline with 1-methylindolin-2-one. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the imino linkage.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to the modulation of cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural analogs and their distinguishing features:

Compound Name N1 Substituent C3 Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Effects Reference
3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one Methyl 4-Phenoxyphenyl C₂₀H₁₄N₂O₂ 314.34 High lipophilicity due to phenoxy group; potential for π-π interactions
1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one Benzyl 4-Methoxyphenyl C₂₂H₁₈N₂O₂ 342.39 Methoxy group enhances electron density; benzyl group increases steric hindrance
3-[(4-Fluorophenyl)imino]-1-methylindolin-2-one Methyl 4-Fluorophenyl C₁₅H₁₁FN₂O 254.26 Electron-withdrawing fluorine may reduce electron density; smaller substituent
1-Methyl-3-[(4-methylphenyl)imino]indolin-2-one Methyl 4-Methylphenyl C₁₆H₁₄N₂O 250.30 Methyl group increases hydrophobicity; simpler structure
3-(4-Hydroxyphenylimino)indolin-2-one H 4-Hydroxyphenyl C₁₄H₁₀N₂O₂ 238.24 Hydroxyl group enables hydrogen bonding; higher polarity
1-Methyl-3-[((naphthalen-2-ylsulfonyl)oxy)imino]indolin-2-one Methyl Naphthalen-2-ylsulfonyloxy C₁₉H₁₄N₂O₄S 366.39 Sulfonyl group introduces strong electron-withdrawing effects; complex reactivity

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase electron density at the imine linkage, while electron-withdrawing groups (e.g., sulfonyloxy in ) polarize the system, altering reactivity.
  • Steric Hindrance: Bulky substituents like benzyl () or naphthalen-2-ylsulfonyloxy () may hinder molecular packing or binding to biological targets compared to the phenoxyphenyl group.

Biological Activity

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article discusses its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the indolinone core, which is known for its diverse biological activities. The presence of the phenoxyphenyl group is significant as it may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to 3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one exhibit significant antimicrobial properties. For instance, a related compound was found to be more potent than standard antimicrobial agents against various bacterial strains while showing moderate activity against fungal strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial ActivityFungal Activity
Compound A (related structure)HighModerate
Compound BModerateLow
3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-oneTBDTBD

Cytotoxic Effects

The cytotoxicity of 3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one has been evaluated in various cancer cell lines. Preliminary results suggest that this compound can induce cell cycle arrest and apoptosis in cancer cells, similar to other indolinone derivatives. For example, a study showed that related compounds inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (H1299) through mechanisms involving sirtuin inhibition .

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7TBDSIRT2 inhibition
H1299TBDInduction of apoptosis
HepG2TBDCell cycle arrest in G2/M phase

The biological activity of 3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one can be attributed to its ability to interact with specific molecular targets within cells. The compound's imine functionality may facilitate interactions with nucleophiles in biological systems, leading to alterations in enzyme activity or gene expression.

Inhibition of Tyrosinase

Similar compounds have demonstrated potent inhibition of tyrosinase, an enzyme critical in melanin production. This inhibition can reduce hyperpigmentation and has implications for cosmetic applications. Studies have shown that certain derivatives inhibit tyrosinase activity more effectively than traditional inhibitors like kojic acid .

Case Studies

Several case studies highlight the efficacy of indolinone derivatives in treating various conditions:

  • Breast Cancer Treatment : A derivative exhibited significant cytotoxicity against MCF-7 cells, suggesting potential as a therapeutic agent.
  • Antimicrobial Applications : A related compound demonstrated broad-spectrum antimicrobial activity, indicating potential for development into a new class of antibiotics.

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